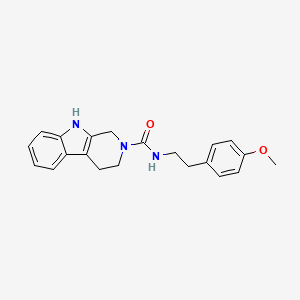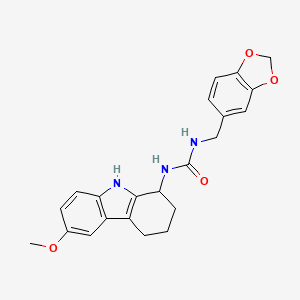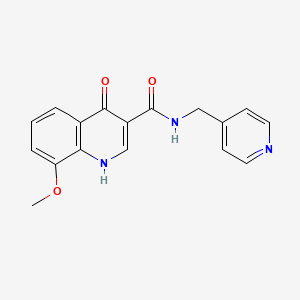![molecular formula C18H23N5O B10988122 2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B10988122.png)
2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one: 1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-yn-1-yl)amino]-1H-pyrazole-4-carbonitrile , is a structurally intriguing compound. Let’s break it down:
- The core structure consists of a cinnoline ring fused with a pyrazole ring.
- It contains a piperazine moiety and a pyridine ring, imparting unique properties.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. While I don’t have specific details for this exact compound, similar derivatives have been synthesized through multi-step procedures. Researchers typically employ organic synthesis techniques, including cyclization reactions and functional group transformations.
Industrial Production:: Unfortunately, information on large-scale industrial production methods for this specific compound is scarce. research in this area could yield valuable insights.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Substitution: Substituents on the pyrazole and piperazine rings can participate in substitution reactions.
Reduction: Reduction of functional groups (e.g., nitrile to amine) is possible.
Cyclization: Cyclization reactions often involve Lewis acids or bases.
Functional Group Transformations: Reagents like Grignard reagents, hydrides, and transition metal catalysts play a role.
Major Products:: The specific products depend on reaction conditions and substituents. Isolated derivatives may exhibit diverse pharmacological activities.
Scientific Research Applications
This compound finds applications across various fields:
Medicinal Chemistry: Its hybrid structure suggests potential as an antipsychotic or dopamine/serotonin antagonist.
Biological Science: Researchers explore its interactions with receptors and biological pathways.
Drug Discovery: Derivatives may serve as leads for novel drug development.
Mechanism of Action
The compound likely exerts its effects by modulating specific molecular targets. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds::
Benzisothiazoles: Known for antibacterial and antifungal properties .
Properties
Molecular Formula |
C18H23N5O |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
InChI |
InChI=1S/C18H23N5O/c24-18-13-15-5-1-2-6-16(15)20-23(18)14-21-9-11-22(12-10-21)17-7-3-4-8-19-17/h3-4,7-8,13H,1-2,5-6,9-12,14H2 |
InChI Key |
OGOWLTUYZZLCGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CN3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-6-carboxamide](/img/structure/B10988039.png)
![N-(1-benzylpiperidin-4-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10988046.png)
![Methyl 3-({[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}methyl)benzoate](/img/structure/B10988050.png)
![2-(5-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B10988064.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10988066.png)
![3-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2-hydroxyquinazolin-4(3H)-one](/img/structure/B10988067.png)

![(4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10988082.png)

![1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethanone](/img/structure/B10988084.png)
![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B10988092.png)

![4-chloro-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10988100.png)
![Methyl 3-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B10988108.png)
